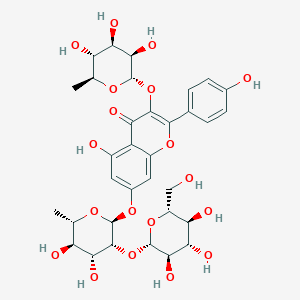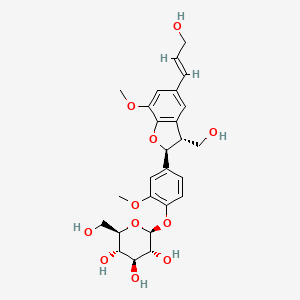
ポリ(3-ドデシルチオフェン-2,5-ジイル)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Conducting Polymer. Greater than 98.5% head-to-tail regiospecific conformation.
Forms a shiny red-purple film.
Poly(3-dodecylthiophene-2,5-diyl) (P3DDT) is a poly(3-alkylthiophene) based conducting polymer that shows reversible electrochemistry with high conductivity. It is a regioregular polymer that can be used in the development of a variety of organic electronics based devices.
科学的研究の応用
充電式バッテリー電極
P3DDTは、充電式バッテリー電極の製造に使用できます {svg_1} {svg_2} {svg_3}. 高い導電率と可逆的な電気化学により、この用途に最適な材料です。
エレクトロクロミックデバイス
P3DDTは、エレクトロクロミックデバイスの開発に使用されています {svg_4} {svg_5} {svg_6}. これらは、印加された電界に応答して光学特性(色など)を変更できるデバイスです。
化学センサー
P3DDTは、化学センサーの製造に使用されています {svg_7} {svg_8} {svg_9} {svg_10}. 特定の化学物質の存在に応答して電気伝導率が変化するため、センシング用途に役立ちます。
光学センサー
化学センサーに加えて、P3DDTは光学センサーを作成するためにも使用できます {svg_11} {svg_12} {svg_13}. これらのセンサーは、さまざまな要因によって発生する可能性のある光の変化を検出することによって機能します。
発光ダイオード(LED)
P3DDTは、発光ダイオードの製造に使用されています {svg_14} {svg_15} {svg_16}. 電流が印加されると光を放出できるため、この用途に適しています。
マイクロ電気増幅器
P3DDTは、マイクロ電気増幅器の作成に使用できます {svg_17} {svg_18} {svg_19}. これらのデバイスは電気信号を増幅し、P3DDTの高い導電率により、この用途に最適な選択肢となっています。
電界効果トランジスタ
P3DDTは、電界効果トランジスタの製造に使用されています {svg_20} {svg_21} {svg_22} {svg_23}. これらは、電界を使用してデバイスの電気的動作を制御するタイプのトランジスタです。
非線形光学材料
P3DDTは、非線形光学材料を作成するために使用できます {svg_24} {svg_25} {svg_26}. これらは、光学特性が当たっている光の強度に応答して変化する材料です。
作用機序
- P3DDT primarily interacts with electronic components in organic electronic devices. Its primary targets include interfaces within thin films, such as those in organic solar cells, organic light-emitting diodes (OLEDs), and thin-film transistors (TFTs) .
- Environmental factors influence P3DDT’s efficacy and stability:
Target of Action
Action Environment
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
POLY(3-DODECYLTHIOPHENE-2,5-DIYL) plays a significant role in biochemical reactions due to its conductive nature. It interacts with various biomolecules, including enzymes and proteins, through electrostatic and hydrophobic interactions . These interactions can influence the activity of enzymes and the stability of protein structures. For example, POLY(3-DODECYLTHIOPHENE-2,5-DIYL) can interact with cytochrome P450 enzymes, affecting their electron transfer processes .
Cellular Effects
POLY(3-DODECYLTHIOPHENE-2,5-DIYL) has been shown to influence cellular processes by modulating cell signaling pathways and gene expression . It can affect the function of various cell types, including neuronal and epithelial cells, by altering their membrane potentials and ion channel activities . Additionally, POLY(3-DODECYLTHIOPHENE-2,5-DIYL) can impact cellular metabolism by influencing the activity of metabolic enzymes and the production of reactive oxygen species .
Molecular Mechanism
At the molecular level, POLY(3-DODECYLTHIOPHENE-2,5-DIYL) exerts its effects through binding interactions with biomolecules and modulation of enzyme activities . It can inhibit or activate enzymes by altering their conformations and electron transfer properties . Furthermore, POLY(3-DODECYLTHIOPHENE-2,5-DIYL) can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of POLY(3-DODECYLTHIOPHENE-2,5-DIYL) can change over time due to its stability and degradation properties . The polymer is relatively stable under ambient conditions but can degrade under extreme temperatures or oxidative environments . Long-term exposure to POLY(3-DODECYLTHIOPHENE-2,5-DIYL) can lead to changes in cellular function, including alterations in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of POLY(3-DODECYLTHIOPHENE-2,5-DIYL) vary with different dosages in animal models . At low doses, the polymer may enhance cellular functions and promote tissue regeneration . At high doses, POLY(3-DODECYLTHIOPHENE-2,5-DIYL) can exhibit toxic effects, including oxidative stress and inflammation . Threshold effects have been observed, where the polymer’s impact on cellular functions changes significantly at specific concentration ranges .
Metabolic Pathways
POLY(3-DODECYLTHIOPHENE-2,5-DIYL) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . It can affect the levels of metabolites by modulating the activity of key metabolic enzymes . For instance, POLY(3-DODECYLTHIOPHENE-2,5-DIYL) can influence the glycolytic pathway by interacting with hexokinase and phosphofructokinase .
Transport and Distribution
Within cells and tissues, POLY(3-DODECYLTHIOPHENE-2,5-DIYL) is transported and distributed through interactions with transporters and binding proteins . It can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria, affecting their functions . The polymer’s distribution is influenced by its molecular weight and hydrophobicity .
Subcellular Localization
POLY(3-DODECYLTHIOPHENE-2,5-DIYL) exhibits specific subcellular localization patterns, which can affect its activity and function . It can be directed to particular organelles, such as the endoplasmic reticulum and lysosomes, through targeting signals and post-translational modifications . This localization is crucial for the polymer’s role in cellular processes and its interactions with biomolecules .
特性
| { "Design of the Synthesis Pathway": "The synthesis of POLY(3-DODECYLTHIOPHENE-2 5-DIYL) can be achieved through the polymerization of 3-dodecylthiophene-2,5-diyldiboronic acid pinacol ester using a palladium catalyst.", "Starting Materials": [ "3-dodecylthiophene-2,5-diyldiboronic acid pinacol ester", "palladium catalyst", "solvent" ], "Reaction": [ "Dissolve 3-dodecylthiophene-2,5-diyldiboronic acid pinacol ester in a suitable solvent.", "Add the palladium catalyst to the solution.", "Heat the mixture under reflux for several hours to initiate the polymerization reaction.", "After completion of the reaction, the resulting polymer can be isolated and purified by precipitation or chromatography." ] } | |
CAS番号 |
137191-59-4 |
分子式 |
C8H8BrIO2 |
分子量 |
0 |
製品の起源 |
United States |
Q1: How does the side chain length of POLY(3-ALKYLTHIOPHENE-2,5-DIYL)S (P3ATs) impact their backbone dynamics and what implications does this have for their application in devices like OTFTs?
A1: Research suggests that longer side chains in P3ATs, like the dodecyl chains in P3DDT, lead to enhanced backbone motion compared to shorter chain variants like POLY(3-HEXYLTHIOPHENE-2,5-DIYL) (P3HT) . This increased backbone flexibility, confirmed through molecular dynamics simulations and experimental techniques like quasi-elastic neutron scattering (QENS) and Nuclear Magnetic Resonance (NMR), can influence charge transport properties crucial for the performance of organic thin film transistors (OTFTs) . While P3DDT's faster backbone dynamics could potentially facilitate charge carrier mobility, further research is needed to fully understand its impact on OTFT performance parameters like mobility, threshold voltage, and on/off ratio.
Q2: What experimental techniques provide insights into the structural characteristics of P3DDT?
A2: Several experimental techniques provide valuable insights into the structural features of P3DDT. Small-angle neutron scattering (SANS) revealed that regiorandom P3DDT exhibits an amorphous structure at around 300 K, although a microphase separation between the side chains and backbones was observed . This information is crucial for understanding the arrangement of P3DDT chains and how they influence the material's overall properties. Additionally, NMR spectroscopy, specifically spin-lattice relaxation (T1) measurements, corroborated the faster motion of side chain atoms situated farther from the backbone , supporting the findings from molecular dynamics simulations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1181400.png)
![tert-butyl N-[6-[[(2S)-pyrrolidine-2-carbonyl]amino]hexyl]carbamate](/img/structure/B1181402.png)

![5-Oxazolidinepropanoic acid, 3-[(1,1-dimethylethoxy)carbonyl]-4-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-2,2-dimethyl-alpha-(1-methylethyl)-, (alphaS,4S,5S)-](/img/structure/B1181417.png)


